2-Bromobutyrate

Enantioselectivity Haloalkane Dehalogenase Biocatalysis

Ethyl 2-bromobutyrate (CAS 533-68-6; synonym: DL-Ethyl 2-bromobutyrate) is a colorless to pale yellow liquid with a molecular weight of 195.05 g/mol. As an α-bromo ester, it serves as a versatile alkylating agent in organic synthesis, particularly in Reformatsky reactions, cross-couplings, and pharmaceutical intermediate preparation.

Molecular Formula C4H6BrO2-
Molecular Weight 165.99 g/mol
CAS No. 20629-61-2
Cat. No. B1202233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutyrate
CAS20629-61-2
Synonyms2-bromobutanoic acid
2-bromobutyrate
2-bromobutyrate, (+-)-isome
Molecular FormulaC4H6BrO2-
Molecular Weight165.99 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])Br
InChIInChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1
InChIKeyYAQLSKVCTLCIIE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Ethyl 2-Bromobutyrate (CAS 533-68-6) for Precision Alkylation


Ethyl 2-bromobutyrate (CAS 533-68-6; synonym: DL-Ethyl 2-bromobutyrate) is a colorless to pale yellow liquid with a molecular weight of 195.05 g/mol [1]. As an α-bromo ester, it serves as a versatile alkylating agent in organic synthesis, particularly in Reformatsky reactions, cross-couplings, and pharmaceutical intermediate preparation .

Why Ethyl 2-Bromobutyrate Cannot Be Casually Replaced by Common α-Bromo Esters


Despite sharing the α-bromo ester motif, direct substitution of ethyl 2-bromobutyrate with analogs like ethyl 2-bromopropionate, ethyl 2-bromovalerate, or ethyl 2-bromo-2-methylpropionate frequently leads to divergent reactivity and selectivity in synthetic and biocatalytic applications [1]. The size of the ester alkyl chain and the presence of branching at the α-carbon critically modulate steric and electronic profiles, which in turn govern reaction outcomes such as enzymatic enantioselectivity, cross-coupling efficiency, and Reformatsky yields [2].

Quantitative Differentiation of Ethyl 2-Bromobutyrate Against Closest Analogs


Enzymatic Enantioselectivity: Ethyl 2-Bromobutyrate vs. Ethyl 2-Bromopropionate and Ethyl 2-Bromovalerate

In a systematic study of haloalkane dehalogenase (HLD) enantioselectivity, ethyl 2-bromobutyrate exhibited an E-value of >200 across all tested enzymes (DbjA, DbeA, DhaA, LinB), indicating essentially perfect stereodiscrimination [1]. In stark contrast, ethyl 2-bromovalerate showed complete loss of enantioselectivity with E-values of 0 for DbjA, DbeA, DhaA, and only 46 for LinB [1]. Ethyl 2-bromopropionate, while also highly selective (E >200 for most enzymes), displayed measurable activity with DhaA (E=85) and LinB (E=97) [1].

Enantioselectivity Haloalkane Dehalogenase Biocatalysis

Synthetic Yield in Large-Scale Esterification: Ethyl 2-Bromobutyrate vs. General α-Bromo Ester Process

A patented method for preparing α-bromo fatty acid esters achieved a 98.5% yield for ethyl 2-bromobutyrate using potassium hydrogen sulfate as a recyclable catalyst, avoiding the use of corrosive red phosphorus [1]. While the patent describes the method as general for α-bromo esters, this specific yield represents a benchmark for this particular compound under optimized conditions.

Process Chemistry Esterification Green Chemistry

Reformatsky Reaction Efficiency: Ethyl 2-Bromobutyrate vs. Ethyl 2-Bromopropionate

In the thallium(III)-promoted ring contraction of 3-alkenols, Reformatsky reaction with ethyl 2-bromobutyrate proceeded smoothly to give the corresponding β-hydroxy esters, which were dehydrated to yield functionalized indans [1]. The same study reported that ethyl 2-bromopropionate could also be used, but no comparative yields were provided. However, a separate electrochemical Reformatsky study found that ethyl 2-bromopropionate was much less efficient than ethyl 2-bromoisobutyrate, highlighting the sensitivity of α-bromo ester reactivity to alkyl substitution [2].

Reformatsky Reaction β-Hydroxy Esters Ring Contraction

Physicochemical Property Differentiation: Viscosity in Binary Mixtures with n-Hexane

Viscosity measurements at 303.15 K for binary mixtures with n-hexane reveal distinct behavior for ethyl 2-bromobutyrate compared to its isomers and homologs [1]. The molecular size and the position of the bromine atom are dominant factors affecting excess volume (Vᴱ) [2]. While direct comparative viscosity data is not tabulated, the study underscores that even subtle structural differences among bromoalkanoates lead to measurable thermodynamic variations, which can influence mixing, separation, and reaction kinetics in industrial settings.

Thermodynamics Solution Behavior Process Engineering

High-Value Application Scenarios for Ethyl 2-Bromobutyrate


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates via Biocatalysis

The exceptional enantioselectivity (E >200) of ethyl 2-bromobutyrate with haloalkane dehalogenases makes it a premier substrate for the production of chiral 2-hydroxybutyric acid derivatives [1]. These enantiopure hydroxy acids are key building blocks for drugs such as levetiracetam and efaroxan.

Large-Scale Production of α-Bromo Fatty Acid Esters Using Green Chemistry Principles

The patented high-yield (98.5%) esterification process using recyclable bisulfate catalyst positions ethyl 2-bromobutyrate as an economically and environmentally favorable intermediate for industrial-scale syntheses of agrochemicals and specialty chemicals [1].

Reformatsky and Cross-Coupling Reactions in Complex Molecule Construction

Ethyl 2-bromobutyrate serves as a reliable electrophile in Reformatsky reactions with tetralones to generate functionalized indans [1] and in nickel-catalyzed cross-couplings with alkyl Grignard reagents [2]. Its reactivity profile is distinct from shorter-chain analogs, offering synthetic chemists a tunable option for carbon-carbon bond formation.

Thermodynamic Studies and Process Engineering of Bromoalkanoate Mixtures

The well-characterized thermodynamic behavior of ethyl 2-bromobutyrate in binary mixtures with n-hexane provides a data-rich foundation for designing separation and purification processes in manufacturing settings [1].

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